An In-Depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS No. 1260777-52-3)
An In-Depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS No. 1260777-52-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in drug discovery, known for its broad range of biological activities.[1][2] This guide will delve into the physicochemical properties, synthesis, and potential therapeutic applications of this specific derivative, with a focus on its role as a key building block in the development of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered substantial attention from medicinal chemists due to its versatile biological profile.[1] This scaffold is present in several marketed drugs, highlighting its clinical relevance. The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group at the 2-position and a carboxylic acid at the 7-position of this scaffold creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid is essential for its application in drug design and development.
| Property | Value | Source |
| CAS Number | 1260777-52-3 | |
| Molecular Formula | C₉H₅F₃N₂O₂ | |
| Molecular Weight | 230.14 g/mol | |
| Appearance | Solid | General Knowledge |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Chemical Reactivity
A plausible synthetic strategy involves a multi-step sequence, likely commencing with a substituted 2-aminopyridine precursor. The formation of the imidazo[1,2-a]pyridine ring system is often achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon building block.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for the preparation of the target compound.
Causality behind Experimental Choices:
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Choice of Starting Materials: The selection of a 2-aminopyridine with a suitable functional group at the 4-position (which becomes the 7-position in the final product) is critical. This functional group, often an ester or a nitrile, serves as a precursor to the carboxylic acid and must be stable under the conditions of the cyclization reaction.
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Cyclocondensation Reaction: This is the cornerstone of the synthesis, forming the bicyclic imidazo[1,2-a]pyridine scaffold. The reaction conditions (solvent, temperature, and presence of a base) are crucial for achieving good yields and minimizing side reactions.
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Hydrolysis: The final step to unmask the carboxylic acid is typically a straightforward hydrolysis of the ester precursor, usually under acidic or basic conditions. The choice of conditions depends on the overall stability of the molecule.
Potential Therapeutic Applications and Biological Activity
The unique combination of the imidazo[1,2-a]pyridine core, a trifluoromethyl group, and a carboxylic acid moiety suggests that 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a promising scaffold for the development of various therapeutic agents.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The carboxylic acid group can serve as an anchoring point for interactions with the solvent-exposed regions of the kinase active site, potentially enhancing selectivity and potency. The trifluoromethyl group can contribute to favorable hydrophobic interactions and improve metabolic stability.
Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against several kinases, including:
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PI3Kα: A key enzyme in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[3]
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Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.[4]
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Activin-like Kinase (ALK): A family of receptors involved in various cellular processes, with ALK2 being a driver of certain pediatric cancers and rare diseases.[5]
Anticancer Activity
Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[2] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[6] The specific compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid, could be a valuable intermediate for the synthesis of more complex molecules with enhanced anticancer efficacy.
Antimicrobial and Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold is also a recognized pharmacophore in the development of antimicrobial and antituberculosis agents.[1] Derivatives of this class have shown potent activity against various bacterial and mycobacterial strains, including multidrug-resistant tuberculosis.[6] The carboxylic acid functionality could be exploited to improve the pharmacokinetic properties of these agents.
Future Directions and Conclusion
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid represents a key building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features make it an attractive starting point for the development of novel kinase inhibitors, anticancer agents, and antimicrobial drugs. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives. The development of a robust and scalable synthetic route will be crucial for enabling its widespread use in drug discovery programs.
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